2-Chloro-5-nitropyridine: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications in Drug Development
2-Chloro-5-nitropyridine: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications in Drug Development
Introduction
As a Senior Application Scientist in chemical development, I frequently utilize 2-Chloro-5-nitropyridine (CAS: 4548-45-2) as a foundational building block in the design of complex pharmaceutical and agrochemical agents. Its unique structural topology—an electron-deficient pyridine ring functionalized with a strongly electron-withdrawing nitro group and a labile chlorine atom—renders it an exceptional substrate for divergent synthetic pathways.
This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and field-validated synthetic protocols. It is designed to empower researchers in drug discovery and chemical development by explaining not just how to manipulate this compound, but the underlying chemical causality of why these methods succeed.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 2-Chloro-5-nitropyridine (C5H3ClN2O2) dictates its chemical behavior. The compound exists as a light yellow to beige crystalline solid at room temperature[1][2]. Crystallographic studies reveal that the non-hydrogen atoms of the molecule lie almost in a common plane, though the nitro group can exhibit a slight twist (up to 38.5°) depending on the crystal packing environment and non-classical hydrogen bonding[3].
The synergistic electron-withdrawing effects of the ring nitrogen and the C5-nitro group severely deplete the electron density at the C2 position. This creates a highly electrophilic carbon center, priming the carbon-chlorine bond for nucleophilic attack.
Quantitative Physicochemical Data
| Property | Value | Reference |
| CAS Number | 4548-45-2 | |
| Molecular Formula | C5H3ClN2O2 | [4] |
| Molecular Weight | 158.54 g/mol | |
| Melting Point | 105 – 108 °C | [1] |
| Boiling Point | 256.6 ± 20.0 °C (at 760 mmHg) | [1] |
| Log Kow (Octanol/Water) | 1.27 | [1] |
| Solubility | Insoluble in water; Soluble in hot methanol | [5][6] |
| Appearance | Light yellow to beige powder | [2] |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 2-Chloro-5-nitropyridine stems from two orthogonal reactive centers: the C2-chlorine and the C5-nitro group. Understanding the mechanistic logic here allows for the design of highly selective reaction cascades.
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Nucleophilic Aromatic Substitution (SNAr): The C2-chlorine atom is highly activated. Nucleophiles (such as amines, alkoxides, and thiolates) readily displace the chloride ion. The transition state is stabilized by the para-nitro group, which delocalizes the developing negative charge into a stable Meisenheimer complex before the chloride leaving group is expelled[3][7].
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Nitro Group Reduction: The C5-nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H2) or dissolving metal reduction (Fe/HCl). This provides access to 5-aminopyridine derivatives, which are crucial nucleophilic scaffolds for subsequent amide coupling or Buchwald-Hartwig cross-coupling reactions[7][8].
Divergent chemical reactivity pathways of 2-Chloro-5-nitropyridine.
Synthesis Methodologies & Experimental Protocols
Industrial and bench-scale syntheses of 2-Chloro-5-nitropyridine typically begin with 2-aminopyridine, progressing through a highly controlled three-step sequence: nitration, diazotization/hydrolysis, and chlorination[9][10]. To ensure a self-validating system, In-Process Controls (IPCs) must be strictly adhered to.
Step-by-Step Experimental Protocol
Phase 1: Nitration to 2-Amino-5-nitropyridine
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Procedure: Dissolve 2-aminopyridine in concentrated sulfuric acid (H2SO4) and cool the reactor to 0 °C. Slowly add fuming nitric acid (HNO3) dropwise, maintaining the internal temperature strictly below 5 °C.
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Causality: The mixed acid generates the highly electrophilic nitronium ion (NO2+). Temperature control is non-negotiable; exceeding 5 °C risks thermal runaway and promotes non-selective nitration at the C3 position, drastically reducing yield[10].
-
Validation (IPC): Monitor via HPLC. The reaction is deemed complete when the 2-aminopyridine peak area is <1%. Quench the mixture over crushed ice to safely precipitate the intermediate.
Phase 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine
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Procedure: Suspend the 2-amino-5-nitropyridine in an aqueous hydrochloric acid (HCl) solution. Cool to 0–5 °C. Add an aqueous solution of sodium nitrite (NaNO2) dropwise. Stir for 1 hour at 0 °C, then gradually warm the mixture to 60 °C to induce hydrolysis.
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Causality: NaNO2 and HCl generate nitrous acid (HONO), converting the primary amine into a diazonium salt. The initial low temperature prevents premature decomposition into unwanted coupling products. Warming the mixture drives the nucleophilic attack of water on the diazonium intermediate, expelling nitrogen gas (N2) to form the hydroxyl derivative[10].
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Validation (IPC): Nitrogen gas evolution serves as a visual, self-validating indicator of successful hydrolysis. Confirm completion via TLC to ensure the total consumption of the amine starting material.
Phase 3: Chlorination to 2-Chloro-5-nitropyridine
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Procedure: Combine 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl3) and a catalytic amount of phosphorus pentachloride (PCl5). Heat the mixture to 60–120 °C for several hours[10].
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Causality: 2-Hydroxy-5-nitropyridine predominantly exists as its stable tautomer, 5-nitro-2-pyridone. POCl3 activates the lactam oxygen, converting it into an excellent leaving group, which is subsequently displaced by the chloride ion. PCl5 acts as a potent chlorinating accelerator to drive the reaction to completion.
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Validation & Workup: Monitor by GC-MS. Upon completion, carefully quench the excess POCl3 by pouring the mixture over ice water. The target 2-Chloro-5-nitropyridine precipitates as a light yellow solid[2], which is collected by filtration and recrystallized from ethanol to achieve >99% purity.
Synthesis workflow of 2-Chloro-5-nitropyridine from 2-aminopyridine.
Applications in Drug Development and Agrochemicals
The strategic placement of functional groups on 2-Chloro-5-nitropyridine makes it a highly sought-after "privileged scaffold" in medicinal chemistry and agrochemical formulation.
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Pharmaceuticals: It is a critical intermediate in the synthesis of pyronaridine, a highly effective antimalarial drug[5][6][10]. Furthermore, researchers utilize SNAr reactions of 2-chloro-5-nitropyridine with secondary amines to synthesize potent Janus kinase 2 (JAK2) inhibitors, which are vital in treating myeloproliferative neoplasms[7]. It is also employed as a lead compound in designing Mannich bases targeting prostate cancer cell lines (PC3, LNCaP)[8].
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Agrochemicals: The compound is a precursor for novel insecticides and herbicides. For example, nucleophilic substitution of the chlorine atom with targeted hydroxyl compounds yields derivatives highly active against agricultural pests like P. xylostella and P. litura[7][8].
Safety, Handling, and Storage Protocols
As an active halogenated nitroaromatic, 2-Chloro-5-nitropyridine requires stringent safety protocols to protect laboratory personnel.
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Hazards: It is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[1].
-
Handling: Operations must be conducted in a Class II fume hood. Required PPE includes a type N95 dust mask, nitrile gloves, and chemical safety goggles.
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Storage: Store in a tightly sealed container in a cool, dark, and dry place (0-8 °C is recommended to ensure long-term stability and prevent degradation)[6][11]. In the event of a fire, thermal decomposition can release toxic gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[1].
References
1.[4] PubChem. "2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308". National Institutes of Health (NIH). 4 2.[11] Chem-Impex. "2-Chloro-5-nitropyridine". Chem-Impex International. 11 3.[7] PMC - NIH. "Nitropyridines in the Synthesis of Bioactive Molecules". National Institutes of Health (NIH). 7 4.[9] Dissertation Topic. "Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine". DissertationTopic.net. 9 5.[10] Google Patents. "CN111170933A - Preparation method of 2-chloro-5-nitropyridine". Google Patents. 10 6.[3] ResearchGate. "(PDF) 2-Chloro-5-nitropyridine". ResearchGate.3 7.[5] ChemicalBook. "2-Chloro-5-nitropyridine | 4548-45-2". ChemicalBook. 5 8. Sigma-Aldrich. "2-Chloro-5-nitropyridine 99 4548-45-2". MilliporeSigma. 9.[6] ChemBK. "2-Chloro-5-Nitro Pyridine". ChemBK.6 10.[8] MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". MDPI. 8 11.[1] Jubilant Ingrevia Limited. "2-Chloro-5-nitropyridine Safety Data Sheet". Jubilant Ingrevia. 1 12.[2] LookChem. "2-Chloro-5-nitropyridine CAS NO.4548-45-2". LookChem.2
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